molecular formula C19H17FN2O4 B2800413 Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1207047-79-7

Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2800413
CAS No.: 1207047-79-7
M. Wt: 356.353
InChI Key: NDHBBIIBOOTZLM-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a fluoroquinoline derivative characterized by a quinoline backbone substituted with a fluorine atom at position 8, a methyl carboxylate ester at position 2, and a 2,4-dimethoxyphenylamino group at position 4.

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-11-7-8-14(17(9-11)25-2)21-15-10-16(19(23)26-3)22-18-12(15)5-4-6-13(18)20/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHBBIIBOOTZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family. Its unique structural features, including a methyl ester group and a fluorine atom at the 8-position of the quinoline ring, enhance its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNO4C_{18}H_{18}FNO_4. The presence of the dimethoxyphenyl group significantly contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

This compound exhibits various biological activities:

  • Antibacterial Activity : The compound has shown promising results against several bacterial strains, particularly those resistant to conventional antibiotics.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II, which is crucial for DNA replication and transcription.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits topoisomerase II by binding to the enzyme's active site, preventing it from performing its function in DNA unwinding.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in bacterial cells, leading to cell death.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods. Results indicated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1.53.0
Escherichia coli2.04.0
Pseudomonas aeruginosa3.06.0

Anticancer Activity

The anticancer potential was assessed using various cancer cell lines. This compound demonstrated notable cytotoxicity.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)1545
HepG2 (Liver Cancer)2050
A549 (Lung Cancer)2540

In these studies, flow cytometry analysis revealed that the compound induced apoptosis primarily through the intrinsic pathway, evidenced by increased levels of active caspase-3.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
Methyl 4-aminoquinoline-2-carboxylateLacks fluorine; simpler amine groupModerate antibacterial activity
8-FluoroquinoloneFluorinated at position 8; no methoxy groupsStrong antibacterial properties
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylateContains methoxy groups; enhanced biological activityAnticancer activity reported

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate and its analogs are critical for understanding their divergent physicochemical and biological properties. Below is a detailed comparison with Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate (L480-0492), a closely related compound from the evidence .

Data Table: Structural and Functional Comparison

Property Target Compound L480-0492 (Comparison Compound)
Molecular Formula C₁₉H₁₇FN₂O₄ C₁₉H₁₇FN₂O₂
Molecular Weight 364.35 g/mol (calculated) 324.35 g/mol (calculated)
Substituent on Amino 2,4-dimethoxyphenyl 4-ethylphenyl
Key Functional Groups Methoxy (×2), fluoro, carboxylate ester Ethyl, fluoro, carboxylate ester
Polarity Higher (due to electron-rich methoxy groups) Lower (ethyl is weakly electron-donating)
Solubility Likely enhanced in polar solvents (e.g., DMSO) More lipophilic; favors organic phases

Key Differences and Implications

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound introduces two methoxy (-OCH₃) groups, which are strong electron donors. In contrast, the 4-ethylphenyl group in L480-0492 is less polar, favoring hydrophobic interactions. This could improve membrane permeability but reduce aqueous solubility .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (364.35 vs. 324.35 g/mol) is attributed to the additional oxygen atoms in the methoxy groups. While this may slightly reduce bioavailability, the increased polarity could compensate by improving solubility .

Synthetic Considerations: The synthesis of such compounds typically involves esterification and nucleophilic aromatic substitution.

Research Findings and Limitations

  • Available Data : The provided evidence lacks direct experimental data (e.g., IC₅₀, LogP, or pharmacokinetic profiles) for the target compound. Comparisons are thus based on structural analysis and extrapolation from analogs.
  • Theoretical Insights: Methoxy-substituted quinolines often exhibit enhanced binding to DNA gyrase (a common antibacterial target) due to improved electron density and steric fit . Ethyl-substituted analogs like L480-0492 may prioritize passive diffusion across cell membranes, a trait valuable in central nervous system-targeting drugs.

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